7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
7,10-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-pyrazino[1,2-b]isoquinoline |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-3-4-14(18-2)12-9-16-6-5-15-8-10(16)7-11(12)13/h3-4,10,15H,5-9H2,1-2H3 |
InChI Key |
XELGUZLQXSBVKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC3CNCCN3CC2=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of N-Sulfonyliminodiacetic Acid Derivatives
A foundational approach involves the cyclization of N-sulfonyliminodiacetic acid derivatives catalyzed by trifluoromethanesulfonic acid (TfOH). For instance, benzenesulfonyliminodiacetic acid undergoes condensation with aryl- or heteroarylethylamines in the presence of carbonyldiimidazole (CDI) and dimethylaminopyridine (DMAP) to form piperazinone-2,6-diones (7a–h ). Subsequent treatment with TfOH induces a 6-exo-trig cyclization, yielding ene-diamides (9a–g ) or pyrazinones (10a–f ) depending on reaction conditions (Scheme 1).
Key Observations:
-
Using 4 equivalents of TfOH at room temperature for 30 minutes selectively produces ene-diamides (e.g., 9a ) in 90% yield.
-
Prolonged reaction times (2 hours) or elevated temperatures shift the pathway toward pyrazinones (10a–f ) via dehydrosulfonylation, confirmed by ESI–HRMS detection of benzenesulfinic acid (m/z = 143.0030).
Reductive Functionalization
Pyrazinones such as 10a are reduced using sodium borohydride (NaBH₄) in methanol to yield tetrahydropyrazinoisoquinoline scaffolds. However, instability of the N-benzenesulfonyl group in intermediates like 7h necessitates protective group optimization. Substituting the sulfonyl group with a benzyl moiety prevents decomposition, enabling successful cyclization to N-benzyl-protected analogs.
Single-Step Hydrolysis of 2-Acylated Intermediates
Acid-Catalyzed Hydrolysis
A patent by Merck Patent GmbH describes a single-step hydrolysis of 2-acyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazinoisoquinolines using oxygenated acids (e.g., H₃PO₄). For example, heating 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazinoisoquinoline with 98% phosphoric acid at 100°C for 48 hours directly yields the 4-oxo-hexahydro-pyrazinoisoquinoline core.
Advantages:
-
Eliminates multi-step lactam ring reopening and reclosing, achieving yields comparable to traditional methods (70–80%).
-
Compatible with diverse acyl groups (R = aryl, alkyl), facilitating rapid access to analogs.
Stereoselective Pictet–Spengler Cyclization
Cyclization and Stereochemical Control
J-stage research highlights the use of Pictet–Spengler cyclization to construct the pyrazinoisoquinoline framework. Treating N-methyl-3-arylmethylpiperazine-2,5-dione with ethyl diethoxyacetate under acidic conditions induces stereoselective cyclization, yielding trans-configured alcohols (e.g., 6a ). Subsequent functionalization via alkylation (e.g., with methyl triphenoxy phosphonium iodide) and elimination (using DBU) generates enamides (8 ), which are brominated and reduced to install key stereocenters.
Oxidative Demethylation for Methoxy Group Installation
Introducing methoxy groups at C-7 and C-10 requires selective oxidative demethylation. While direct demethylation of 6b with agents like ceric ammonium nitrate (CAN) fails, sequential partial demethylation using BBr₃ followed by CAN oxidation successfully yields the dimethoxyquinone system.
Comparative Analysis of Synthetic Routes
Table 1: Reaction Conditions and Yields for Key Methods
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Pictet-Spengler Cyclization
The pyrazino-isoquinoline framework is synthesized via Pictet-Spengler reactions between bromomethyl aromatic precursors and glycine derivatives :
-
Reagents : 1-Bromomethyl-2,5-dimethoxy-3,4-dimethylbenzene reacts with ethyl -(diphenylmethylene)glycinate under basic conditions (KOH/H₂O–CH₂Cl₂ with Bu₄NHSO₄ as phase-transfer catalyst).
-
Yield : 76% over two steps.
-
Mechanism : Acid-induced cyclization forms the tetrahydroisoquinoline core.
Cycloaddition and Ring Expansion
1,3-Dipolar cycloadditions using tricyclic hemiaminals enable functionalization :
-
Example : Reaction with methyl 1-hydroxy-2-isopropoxycarbonyl-7,10-dimethoxy-4-oxo-1,2,3,6-tetrahydro-1H-pyrazino[1,2-b]isoquinoline-6-carboxylate (8b ) proceeds via unstable intermediates, yielding fused derivatives.
Methoxy Group Reactivity
The 7- and 10-methoxy groups participate in selective demethylation or substitution under acidic/basic conditions :
-
Conditions : H₂SO₄/TFA mixtures at 25°C for 16 h.
-
Outcome : Cleavage of protecting groups (e.g., benzyl or tert-butyl) to generate free amines or alcohols.
Carbonyl Reduction
Chemoselective reductions modify the dione moiety :
-
Reagents : LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).
-
Example : Reduction of 7,10-dimethoxy-1,4-dioxo-1,2,3,4,11,11a-hexahydro-6H-pyrazino[1,2-b]isoquinoline-6-carboxylate (1b ) yields hemiaminals (19 ) in 82% yield .
Catalytic Hydrogenation
Hydrogenation of trisubstituted double bonds exhibits stereoselectivity :
-
Conditions : 10% Pd/C in MeOH at 25°C.
-
Products :
-
11a (72% yield, cis isomer, δ 6.53 for H-1 and δ 4.34 for H-13).
-
11b (21% yield, trans isomer, δ 6.43 for H-1 and δ 4.45 for H-13).
-
-
Stereochemical Control : Steric hindrance from C-8 methoxy and C-21 carbonyl groups favors α-face hydrogenation .
Antiviral Analogues
Structural modifications yield derivatives with HIV inhibition potential :
| Derivative | Modification | Activity (EC₅₀) |
|---|---|---|
| 21 | 3-Methyl spirocyclic piperidine-pyrrolidine | 2.1 nM (vs. wild-type HIV-1) |
| 19 | Hydrolyzed ester to primary alcohol | Enhanced solubility for enzymatic assays |
Neuroprotective Agents
Reductive methylation of secondary amines generates neuroprotective candidates :
-
Example : Conversion of 20 to 21 via formaldehyde/NaBH₃CN (89% yield).
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential pharmacological activities. Research has suggested that derivatives of pyrazino[1,2-B]isoquinoline compounds may exhibit:
- Antitumor Activity : Preliminary studies indicate that related compounds can inhibit cancer cell proliferation. The incorporation of methoxy groups may enhance bioactivity by improving solubility and bioavailability .
- Antimicrobial Properties : Some studies have shown that pyrazino compounds possess antimicrobial properties against various pathogens. This could position 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline as a candidate for antibiotic development .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in:
- Synthesis of Heterocycles : The compound can participate in cycloaddition reactions to form new heterocyclic structures. This is particularly useful in creating libraries of compounds for drug discovery .
Neuroscience Research
Given its structural similarity to known psychoactive substances, there is potential for this compound to be investigated for:
- Neuromodulatory Effects : Research into similar compounds has suggested interactions with neurotransmitter systems which could lead to applications in treating neurological disorders or enhancing cognitive function .
Case Study 1: Antitumor Properties
In a study published in the Journal of Medicinal Chemistry, a series of pyrazino[1,2-B]isoquinoline derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to increased potency against breast and lung cancer cells.
Case Study 2: Organic Synthesis Applications
Research documented in Organic Letters detailed the use of 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline as a precursor in the synthesis of complex alkaloids. The study highlighted the efficiency of using this compound in multi-step synthetic pathways.
Mechanism of Action
The mechanism of action of 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazinoisoquinoline derivatives vary in substituent patterns, ring saturation, and fused heterocycles. Key structural analogues include:
Key Observations :
- Methoxy Positioning: The 7,10-dimethoxy configuration in the target compound distinguishes it from analogues like 7,8,10-trimethoxy derivatives (e.g., renieramycin intermediates) and pyrido[2,1-a]isoquinolines with 9,10-dimethoxy groups . Methoxy groups enhance solubility and influence binding to biological targets, such as enzymes or DNA .
- Ring Saturation: Partial saturation (hexahydro) in the target compound contrasts with fully aromatic pyrazino[2,1-a]isoquinolines or fully saturated systems like quinocarcinol . Saturation impacts conformational flexibility and pharmacokinetic properties.
- Fused Heterocycles: The indazolo[2,3-b]isoquinoline isomer, a "carba analog," exhibits reverse transcriptase inhibition, highlighting the role of heterocycle fusion in target specificity .
Biological Activity
7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure
The compound's structure can be depicted as follows:
This structure features a hexahydroisoquinoline framework with two methoxy groups at the 7 and 10 positions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of isoquinoline structures often exhibit significant antimicrobial properties. The presence of methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress. The antioxidant capacity is often evaluated using assays like DPPH radical scavenging.
- Neuroprotective Effects : The potential for neuroprotection arises from the modulation of neurotransmitter systems. Isoquinoline derivatives are known to affect dopamine and serotonin pathways, which may be relevant in treating neurodegenerative diseases.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various isoquinoline derivatives against a range of bacterial strains. The findings indicated that 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline exhibited significant antibacterial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline | Staphylococcus aureus | 32 |
| 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline | Escherichia coli | 64 |
Antioxidant Activity
The antioxidant activity was assessed using the DPPH assay. The compound showed a scavenging effect comparable to standard antioxidants such as ascorbic acid. The IC50 value was determined to be 25 µg/mL .
| Compound | IC50 (µg/mL) |
|---|---|
| 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline | 25 |
| Ascorbic Acid | 20 |
Neuroprotective Effects
In vitro studies on neuronal cell lines indicated that the compound could protect against oxidative stress-induced cell death. The mechanism appears to involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Case Study 1: Neuroprotection in Animal Models
In a study involving rat models of Parkinson's disease induced by neurotoxins (MPTP), administration of the compound resulted in reduced motor deficits and preservation of dopaminergic neurons. Behavioral tests showed significant improvement in locomotor activity compared to control groups .
Case Study 2: Antimicrobial Efficacy in Clinical Isolates
Clinical isolates from patients with bacterial infections were tested against the compound. The results confirmed its effectiveness in inhibiting growth across various strains resistant to conventional antibiotics .
Q & A
Basic: What are the key synthetic strategies for synthesizing 7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline?
Methodological Answer:
The synthesis of this compound and related derivatives often involves annulation protocols and cyclization reactions. For example:
- Annulation of o-alkynylbenzaldehydes using isochromenylium/isoquinolinium intermediates enables rapid construction of the hexahydropyrazinoisoquinoline core .
- One-pot parallel cyclization/cyclization processes followed by 6-endo Heck cyclization can efficiently generate tricyclic systems from Ugi adducts .
- Solid-phase synthesis with commercially available diamines and nitrobenzenesulfonyl chlorides allows combinatorial library generation under mild conditions .
Advanced: How can stereochemical challenges in enantioselective synthesis be addressed? Methodological Answer: Enantioselective synthesis requires precise control of chiral centers. Strategies include:
- Chiral auxiliary incorporation : Use of enantiopure starting materials (e.g., (6S,11aS)-configured intermediates) to direct stereochemistry during cyclization .
- Catalytic asymmetric methods : Employing iridium catalysts in visible-light-mediated reactions to achieve high enantiomeric excess (e.g., 99% ee via HPLC) .
- Post-synthetic resolution : Techniques like chiral HPLC or enzymatic resolution to separate enantiomers when stereochemical drift occurs .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : 1H and 13C NMR identify substituent environments (e.g., δ 7.47 ppm for aromatic protons, δ 124.1 ppm for trifluoromethyl carbons) .
- HPLC : Validates purity (e.g., 66.7–77% purity for derivatives) and enantiomeric excess .
- IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at 1671 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in NMR data interpretation? Methodological Answer: Discrepancies may arise from dynamic processes (e.g., ring puckering) or overlapping signals. Solutions include:
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and correlates protons with carbons to clarify ambiguous peaks .
- Computational modeling : DFT calculations predict chemical shifts to validate experimental data .
Basic: What in vitro models are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
Common models include:
- Cytotoxicity assays : HCT-15 (colon cancer) and K562 (leukemia) cell lines, with IC50 values (e.g., 41.8–57.7 µM for active derivatives) .
- Enzyme inhibition studies : Kinase (e.g., SK2, PIM) or phosphodiesterase (PDE4/9/10A) assays to identify molecular targets .
Advanced: How can researchers interpret varying cytotoxic results across derivatives? Methodological Answer: Variations often stem from substituent effects. Approaches include:
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., trifluoromethyl vs. methoxy groups) to correlate structure with activity .
- Mechanistic profiling : Transcriptomics or proteomics to identify pathways affected by active vs. inactive analogs .
- Metabolic stability testing : Liver microsome assays to assess if pharmacokinetics influence observed potency .
Basic: What purification techniques ensure high enantiomeric purity?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA with isopropanol/hexane mobile phases (e.g., 66.7% i-PrOH/hexane for 99% ee) .
- Crystallization : Exploits solubility differences of diastereomeric salts (e.g., cyclohexylcarbonyl derivatives) .
Advanced: How can HPLC conditions be optimized for challenging separations? Methodological Answer:
- Mobile phase screening : Test polar modifiers (e.g., ethanol, acetonitrile) and buffer pH to improve resolution .
- Column selection : Compare polysaccharide-based (Chiralpak) vs. cyclodextrin columns for selectivity .
- Temperature control : Adjust column temperature (e.g., 25–40°C) to enhance peak separation in cases of low efficiency .
Basic: What are common derivatives of this compound and their biological activities?
Methodological Answer:
- Trifluoromethyl-substituted analogs : Exhibit enhanced kinase inhibition (e.g., PIM kinase IC50 < 1 µM) .
- Cyclohexylcarbonyl derivatives : Antihelminthic activity (e.g., praziquantel analogs) via calcium channel modulation .
- Cytotoxic derivatives : t-Butyl or 2,6-dimethylphenyl substituents show selective activity against cancer cell lines .
Advanced: How can structure-activity relationship (SAR) analysis guide rational design? Methodological Answer:
- Pharmacophore mapping : Identify critical moieties (e.g., methoxy groups at C7/C10 for DNA intercalation) .
- Molecular docking : Predict binding poses with targets (e.g., reverse transcriptase) to prioritize substituents .
- Bioisosteric replacement : Substitute labile groups (e.g., replacing esters with amides) to improve metabolic stability .
Basic: What are the challenges in scaling up synthetic protocols?
Methodological Answer:
- Yield optimization : Transition from solid-phase to solution-phase synthesis to improve scalability .
- Intermediate stability : Protect sensitive groups (e.g., hydantoin rings) during prolonged reactions .
Advanced: How can computational methods predict synthetic bottlenecks? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
